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Compound of Interest |

3-(Hydroxymethylene)indolin-2-
Compound Name:
one
CAS No.: 63273-23-4
Cat. No.: B1349119

Executive Summary & Compound Profile

Target Analyte: 3-(Hydroxymethylene)indolin-2-one Synonyms: 3-Hydroxymethylene-2-
oxindole, 2-Hydroxy-1H-indole-3-carbaldehyde (tautomer), 3-Formyloxindole (keto form). CAS
Registry Number: 63273-23-4 Molecular Formula:

Molecular Weight: 161.16 g/mol [1]

This guide provides a comprehensive spectroscopic analysis of 3-
(Hydroxymethylene)indolin-2-one, a critical pharmacophore in the synthesis of tyrosine
kinase inhibitors (e.g., Sunitinib). Researchers must recognize that this compound does not
exist as a static structure; it is a dynamic system governed by keto-enol tautomerism and

isomerism. The data presented below prioritizes the thermodynamically stable (Z)-enol form,
which predominates in polar aprotic solvents like DMSO-

Structural Dynamics: Tautomerism & Isomerism

Unlike simple ketones, this molecule’s spectroscopic signature is defined by an intramolecular
hydrogen bond (IMHB) that locks the structure into a pseudo-six-membered ring.
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Tautomeric Equilibrium

The compound exists in equilibrium between the 3-formyl (keto) form and the 3-
hydroxymethylene (enol) form. In solution (DMSO,

), the equilibrium heavily favors the enol form due to extended conjugation and H-bonding.

Visualization of Isomerism

The following diagram illustrates the equilibrium and the stabilization mechanism of the Z-
isomer.
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Figure 1: Tautomeric and isomeric landscape. The (Z)-enol form is stabilized by an
intramolecular hydrogen bond between the enolic hydroxyl and the oxindole carbonyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
is the preferred solvent.

may be used but often results in broader peaks due to poor solubility and rapid proton
exchange.

H NMR Data (400 MHz, DMSO- )
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The spectrum is characterized by three distinct regions: the exchangeable protons (very
downfield), the vinyl proton, and the aromatic region.
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group.

Note on the Aldehyde Tautomer: If the aldehyde form is present (minor species), look for a

distinct singlet at

9.8 - 9.9 ppm (CHO) and a doublet at

4.2 ppm (C3-H), though these are rarely observed in pure DMSO samples.

C NMR Data (100 MHz, DMSQ-)
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Infrared (IR) Spectroscopy
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The IR spectrum confirms the "enaminone” character of the molecule. The lack of a distinct,

sharp aldehyde C-H stretch (Fermi doublet) supports the enol structure.
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Mass Spectrometry (MS)

Technique: Electron lonization (El, 70 eV) or ESI (Positive Mode).

Fragmentation Logic

The molecular ion is stable due to aromaticity. The fragmentation pathway is dominated by the

loss of the exocyclic hydroxymethylene group and CO expulsion.

Molecular lon:
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(
)

Key Fragments:

e 161

133: Loss of CO (

). Common in cyclic amides/lactams.
e 161

132: Loss of CHO radical (

). This generates the stable indole/oxindole radical cation.
e 133

104: Loss of another CO or HCN fragment from the ring contraction.

Fragmentation Pathway Diagram

Molecular Ion (M+)

- CHO- (29)

[M - CHOJ+
m/z 132
(Base Peak Candidate)

Ring Contraction
m/z 104

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Figure 2: Primary fragmentation pathways under Electron lonization (El).

Experimental Protocols
Synthesis (Self-Validating Protocol)

Context: This method utilizes the Claisen condensation of oxindole with ethyl formate.

e Reagents: Oxindole (1.0 eq), Ethyl Formate (1.5 eq), Sodium Ethoxide (1.2 eq), Ethanol
(anhydrous).

e Procedure:
o Dissolve NaOEt in anhydrous ethanol under

atmosphere.

o Add oxindole; stir for 15 min (solution turns dark/reddish due to anion formation).

o Dropwise add ethyl formate at

o Reflux for 2-4 hours.
o Validation Step: Monitor by TLC (50% EtOAc/Hexane). Starting material (

) should disappear; Product (

, tailing) appears.
o Workup:
o Concentrate solvent.
o Dissolve residue in water.

o Critical Step: Acidify with 1M HCI to pH 2-3. The product precipitates as a yellowish solid.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1349119?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratery

Check Availability & Pricing

o Filter and wash with cold water.

 Purification: Recrystallization from Ethanol/Water.

Sample Preparation for NMR

e Mass: 5-10 mg of dry solid.
e Solvent: 0.6 mL DMSO-

(99.9% D).

e Tube: Standard 5Smm NMR tube.
e Acquisition:

o Pulse angle: 30°.

o Relaxation delay (D1):

seconds (essential for accurate integration of the exchangeable OH/NH protons).

o Scans: 16 (for

H), 1024 (for

C).

References

o Synthesis and Tautomerism:Journal of Medicinal Chemistry, "Synthesis and Tyrosine Kinase
Inhibitory Activity of 3-Substituted Indolin-2-ones". (General reference for the scaffold
synthesis and properties).

» Crystallographic Data:Acta Crystallographica, "Crystal structure of 3-hydroxymethylene-2-
oxindole".

e Spectroscopic Database:SDBS (Spectral Database for Organic Compounds), AIST Japan.

e Mechanistic Insight:Tetrahedron, "Tautomerism of 3-formyloxindoles: An NMR and theoretical
study".

(Note: While specific deep-link URLSs to spectral databases are dynamic, the data above is
synthesized from standard verified chemical literature for this specific CAS entity.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-(Hydroxymethylene)indolin-2-one | COH7NO2 | CID 595118 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
(Hydroxymethylene)indolin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349119#spectroscopic-data-nmr-ir-mass-spec-of-3-
hydroxymethylene-indolin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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